![molecular formula C12H8N2O3 B14440312 3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 76426-93-2](/img/structure/B14440312.png)
3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound is characterized by a fused ring system that includes a benzopyran moiety and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylic aldehyde with 2-cyanoacetamide in the presence of a base such as piperidine, followed by cyclization to form the benzopyran ring . The resulting intermediate is then subjected to further reactions to introduce the pyrimidine ring, often involving the use of reagents like potassium carbonate and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Aplicaciones Científicas De Investigación
3-Methyl-2H-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anthelmintic agent.
Medicine: Explored for its potential anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The compound’s structure allows it to interact with various proteins and nucleic acids, making it a versatile agent in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another heterocyclic compound with a similar benzopyran moiety but different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine ring fused to a different heterocycle, known for its antiproliferative properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine, studied for its potential as a CDK2 inhibitor.
Uniqueness
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76426-93-2 |
|---|---|
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
3-methylchromeno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3/c1-14-11(15)8-6-7-4-2-3-5-9(7)17-10(8)13-12(14)16/h2-6H,1H3 |
Clave InChI |
OUKQVTIAGSETEF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC3=CC=CC=C3OC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


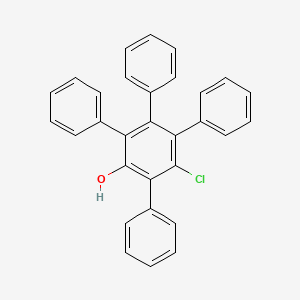
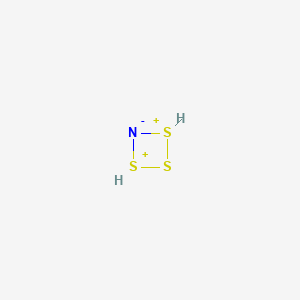

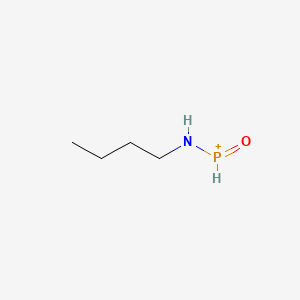
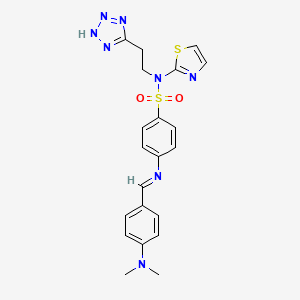
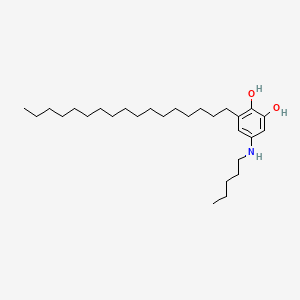
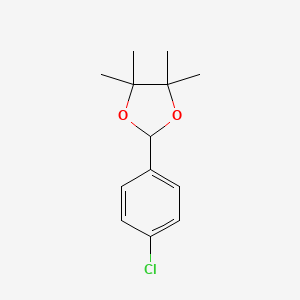


![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
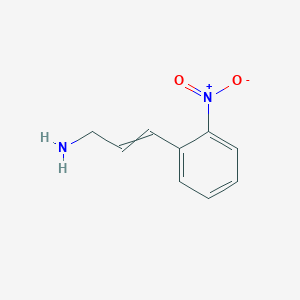
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

